
10-Norparvulenone
説明
10-Norparvulenone is a fungal metabolite originally isolated from Microsphaeropsis . It has been found to decrease viral sialidase activity in, and increase survival of, MDCK cells infected with the mouse-adapted influenza virus A/PR/8/34 when used at a concentration of 1 µg/ml .
Synthesis Analysis
The total synthesis of 10-Norparvulenone has been achieved using a xanthate-mediated addition-cyclization sequence . This method enables the construction of the alpha-tetralone subunit, which is a key structural feature of 10-Norparvulenone .Molecular Structure Analysis
The molecular formula of 10-Norparvulenone is C12H14O5 . Its structure includes a 1(2H)-naphthalenone core with hydroxy, methoxy, and hydroxymethyl substituents .Chemical Reactions Analysis
While specific chemical reactions involving 10-Norparvulenone have not been extensively reported, its synthesis involves a xanthate-mediated addition-cyclization sequence .Physical And Chemical Properties Analysis
10-Norparvulenone is a solid compound with a molecular weight of 238.2 . It is soluble in dichloromethane, DMSO, ethanol, and methanol .科学的研究の応用
Sure! Here’s a comprehensive analysis of the scientific research applications of 10-Norparvulenone, focusing on six unique applications:
Antiviral Activity
10-Norparvulenone has shown promising antiviral properties, particularly against influenza viruses. It decreases viral sialidase activity and increases the survival rate of MDCK cells infected with the mouse-adapted influenza virus A/PR/8/34 . This makes it a potential candidate for developing new antiviral drugs.
Antimicrobial Properties
This compound has been tested for its antimicrobial activity against various microorganisms. Its effectiveness against a range of bacterial and fungal species highlights its potential as a broad-spectrum antimicrobial agent . This could be particularly useful in developing treatments for infections resistant to conventional antibiotics.
Anti-inflammatory Effects
Research has indicated that 10-Norparvulenone exhibits anti-inflammatory properties. It has been shown to inhibit the production of nitric oxide (NO) in lipopolysaccharide-stimulated RAW264.7 cells, which is a marker of inflammation . This suggests its potential use in treating inflammatory diseases.
Cytotoxicity and Cancer Research
10-Norparvulenone has been evaluated for its cytotoxic effects on various cancer cell lines. Its ability to induce cell death in these cells suggests that it could be explored further as a potential anticancer agent . This application is particularly significant given the ongoing search for new and effective cancer treatments.
Marine-Derived Natural Product
Isolated from marine-derived fungi, 10-Norparvulenone is part of a broader category of natural products with unique structures and bioactivities . Its marine origin underscores the importance of marine biodiversity in discovering novel compounds with potential therapeutic applications.
Structure-Based Drug Design
Due to its unique chemical structure, 10-Norparvulenone is used in structure-based drug design. Researchers utilize its molecular framework to develop new compounds with enhanced biological activities . This approach can lead to the discovery of more effective drugs with fewer side effects.
作用機序
Target of Action
10-Norparvulenone is a fungal metabolite that primarily targets the influenza virus . It has been found to inhibit the replication of the influenza virus .
Mode of Action
It is known to decrease viral sialidase activity in infected cells . Sialidase is an enzyme that plays a crucial role in the life cycle of the influenza virus, particularly in its ability to infect host cells. By inhibiting this enzyme, 10-Norparvulenone disrupts the virus’s ability to infect and replicate within host cells .
Biochemical Pathways
Given its inhibitory effect on viral sialidase activity, it likely impacts the pathways related to viral entry into host cells and subsequent replication .
Result of Action
The primary result of 10-Norparvulenone’s action is the inhibition of influenza virus replication . This leads to an increase in the survival of infected cells . By inhibiting the virus’s ability to replicate, 10-Norparvulenone can potentially limit the spread of the virus within the host, thereby mitigating the severity of the infection .
特性
IUPAC Name |
4,8-dihydroxy-7-(hydroxymethyl)-6-methoxy-3,4-dihydro-2H-naphthalen-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O5/c1-17-10-4-6-8(14)2-3-9(15)11(6)12(16)7(10)5-13/h4,8,13-14,16H,2-3,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXSUIALRPVXVTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C2C(=O)CCC(C2=C1)O)O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201346895 | |
| Record name | (±)-10-Norparvulenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201346895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
618104-32-8 | |
| Record name | (±)-10-Norparvulenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201346895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the sources of 10-Norparvulenone?
A1: 10-Norparvulenone is a natural product that has been isolated from various fungal species. These include Microsphaeropsis sp. FO-5050 [], Pestalotiopsis photiniae [], Leptosphaerulina chartarum 3608 [], and Pulvinula sp. 11120 [].
Q2: What is the reported biological activity of 10-Norparvulenone?
A2: 10-Norparvulenone has demonstrated anti-influenza virus activity by inhibiting the replication of influenza virus A/PR/8/34 in Madin-Darby canine kidney (MDCK) cells []. It has also shown antifungal activity against Gibberelle zeae, Botrytis cinerea, and Phytophthora nicotianae [].
Q3: Have there been any total syntheses reported for 10-Norparvulenone?
A3: Yes, several total syntheses of (±)-10-norparvulenone have been reported. A notable approach utilizes a xanthate-mediated addition-cyclization sequence for constructing the alpha-tetralone subunit [, ]. This method, starting from commercially available m-methoxyphenol, offers a concise route to the target molecule.
Q4: What is the structure of 10-Norparvulenone?
A4: 10-Norparvulenone contains a tetralone core structure. While the provided abstracts do not provide specific spectroscopic data, they indicate that standard techniques like NMR and HR-ESIMS were used for structural elucidation [].
Q5: Has the environmental impact of 10-Norparvulenone been studied?
A5: The provided research abstracts do not mention any studies on the environmental impact or degradation pathways of 10-Norparvulenone. This information would be crucial for assessing any potential ecological risks associated with the compound.
Q6: What analytical techniques have been used to characterize 10-Norparvulenone?
A7: Researchers have employed various analytical methods to characterize 10-Norparvulenone. These methods include High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESIMS) and Nuclear Magnetic Resonance (NMR) spectroscopy []. These techniques help in determining the molecular weight, formula, and structural details of the compound.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




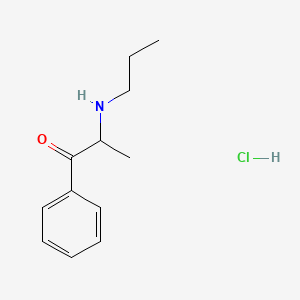
![Adenosine, 5'-[(3-amino-3-carboxypropyl)sulfonyl]-5'-deoxy-, (S)-](/img/structure/B3025885.png)
![2-[(2E,6E,10E,14E,18E,22E,26E,30E,34E)-3,7,11,15,19,23,27,31,35,39-Decamethyltetraconta-2,6,10,14,18,22,26,30,34,38-decaenyl]-3-methyl-5,6-bis(trideuteriomethoxy)cyclohexa-2,5-diene-1,4-dione](/img/structure/B3025888.png)
![2-[5-[[10-(2-ethylhexyl)-10H-phenothiazin-3-yl]methylene]-4-oxo-3-phenyl-2-thiazolidinylidene]-propanedinitrile](/img/structure/B3025890.png)
![(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxy-5-phenylpent-1-enyl]cyclopentyl]-N,N-dimethylhept-5-enamide](/img/structure/B3025891.png)
![(5Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3R)-3-hydroxy-5-phenylpentyl]cyclopentyl]-5-heptenamide](/img/structure/B3025892.png)
![3-[4-[Bis(4-chlorophenyl)methyl]-1-piperazinyl]-1-nitro-1,3-propanedione, 1-oxime](/img/structure/B3025893.png)
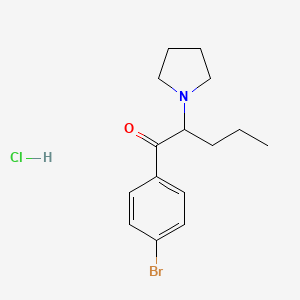
![N-[[1-(5-fluoropentyl)-1H-indol-3-yl]carbonyl]-L-valine, ethyl ester](/img/structure/B3025897.png)
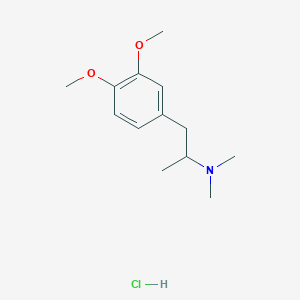
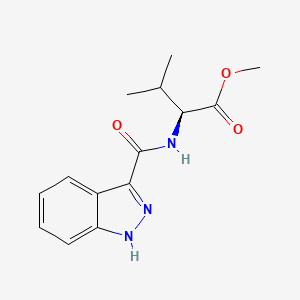
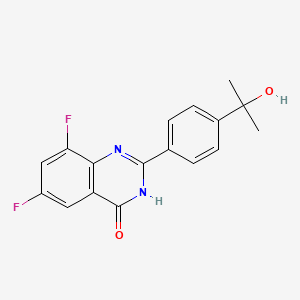
![3-[2-(dimethylamino)ethyl]-1H-indol-4-ol, 4-propanoate](/img/structure/B3025903.png)